Cas no 26029-52-7 (3-(Difluoromethyl)-1-fluorobenzene)

3-(Difluoromethyl)-1-fluorobenzene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and fluorine substituents on the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the fluorine atom further influences reactivity and binding interactions. Its high purity and well-defined chemical profile ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s stability under various reaction conditions makes it suitable for applications requiring precise functionalization of aromatic systems.
3-(Difluoromethyl)-1-fluorobenzene structure
26029-52-7 structure
Product Name:3-(Difluoromethyl)-1-fluorobenzene
CAS No:26029-52-7
MF:C7H5F3
MW:146.109812498093
CID:852020
PubChem ID:2761203
Update Time:2025-06-09

3-(Difluoromethyl)-1-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-1-fluorobenzene
    • 1-(difluoromethyl)-3-fluorobenzene
    • 3-(Difluoromethyl)fluorobenzene
    • m-benzotrifluoride
    • m-Fluor-benzaldifluorid
    • m-Fluorbenzylidenfluorid
    • 3-Difluoromethyl-1-fluorobenzene stabilized over potassium carbonate
    • FS-4528
    • DTXSID50375619
    • 3-(Difluoromethyl)-1-fluorobenzene, AldrichCPR
    • MFCD06657983
    • 26029-52-7
    • STL556079
    • BBL102280
    • AKOS005256044
    • Benzene, 1-(difluoromethyl)-3-fluoro-
    • IKCXLEHVIIUYOA-UHFFFAOYSA-N
    • CS-0318243
    • SCHEMBL4702366
    • MDL: MFCD06657983
    • Inchi: 1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
    • InChI Key: IKCXLEHVIIUYOA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)F)F

Computed Properties

  • Exact Mass: 146.03400
  • Monoisotopic Mass: 146.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 124.9±30.0 ºC (760 Torr),
  • Flash Point: 22.6±12.5 ºC,
  • Solubility: Very slightly soluble (0.11 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 2.76330

3-(Difluoromethyl)-1-fluorobenzene Security Information

  • HazardClass:IRRITANT

3-(Difluoromethyl)-1-fluorobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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3-(Difluoromethyl)-1-fluorobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:26029-52-7)3-(Difluoromethyl)-1-fluorobenzene
Order Number:A856709
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):518.0
Email:sales@amadischem.com

Additional information on 3-(Difluoromethyl)-1-fluorobenzene

Recent Advances in the Application of 3-(Difluoromethyl)-1-fluorobenzene (CAS: 26029-52-7) in Chemical Biology and Pharmaceutical Research

3-(Difluoromethyl)-1-fluorobenzene (CAS: 26029-52-7) has recently emerged as a key structural motif in medicinal chemistry and chemical biology due to its unique physicochemical properties and versatile reactivity. This aromatic compound, characterized by the presence of both difluoromethyl and fluorine substituents, has demonstrated significant potential in drug discovery, particularly in the development of enzyme inhibitors and bioactive probes. Recent studies have highlighted its utility as a privileged scaffold for modulating protein-ligand interactions and improving pharmacokinetic profiles of lead compounds.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-(Difluoromethyl)-1-fluorobenzene as a core structure in the development of novel kinase inhibitors. The researchers demonstrated that the electron-withdrawing nature of the difluoromethyl group significantly enhanced binding affinity to ATP-binding pockets, while the fluorine atom at the 1-position improved metabolic stability. The compound (CAS: 26029-52-7) served as a crucial intermediate in the synthesis of these inhibitors, with the final products showing nanomolar potency against several cancer-related kinases.

In the field of agrochemicals, recent patent applications (2022-2023) have disclosed innovative uses of 3-(Difluoromethyl)-1-fluorobenzene derivatives as fungicidal agents. The unique electronic properties imparted by the difluoromethyl group were found to enhance the compounds' ability to disrupt fungal cell wall biosynthesis. Particularly noteworthy was the discovery that derivatives containing this moiety exhibited improved systemic movement within plants compared to their non-fluorinated analogs, suggesting potential applications in crop protection.

Structural biology studies utilizing 3-(Difluoromethyl)-1-fluorobenzene as a 19F NMR probe have provided new insights into protein dynamics. A 2023 Nature Chemical Biology publication reported the successful incorporation of this fluorinated aromatic ring into protein-binding small molecules, enabling real-time monitoring of conformational changes during ligand binding. The CAS: 26029-52-7 compound proved particularly valuable due to its chemical stability and distinct 19F NMR signature in various microenvironments.

Recent synthetic methodology developments (2023) have significantly improved access to 3-(Difluoromethyl)-1-fluorobenzene derivatives. A breakthrough in direct C-H difluoromethylation published in Angewandte Chemie has enabled more efficient preparation of this scaffold, addressing previous challenges in regioselective functionalization. These advances are expected to accelerate structure-activity relationship studies in drug discovery programs utilizing this important fluorinated building block.

Looking forward, the unique properties of 3-(Difluoromethyl)-1-fluorobenzene (CAS: 26029-52-7) position it as a valuable tool in the development of next-generation pharmaceuticals and chemical probes. Ongoing research is exploring its potential in targeted protein degradation, where the difluoromethyl group may serve as a handle for proteolysis-targeting chimera (PROTAC) design. Additionally, its application in positron emission tomography (PET) tracer development is being investigated, leveraging the fluorine atom for 18F radiolabeling.

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Amadis Chemical Company Limited
(CAS:26029-52-7)3-(Difluoromethyl)-1-fluorobenzene
A856709
Purity:99%
Quantity:25g
Price ($):518.0
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